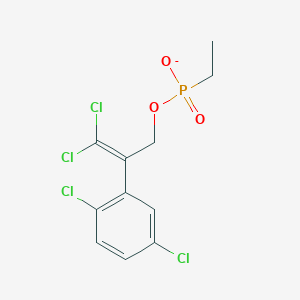
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is a chemical compound characterized by its unique structure, which includes multiple chlorine atoms and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate typically involves the reaction of 2,5-dichlorobenzaldehyde with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and better control over the product’s properties.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and applications.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving phosphonates.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism by which 3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2,2,2-trifluoroacetophenone: This compound shares structural similarities but differs in its functional groups and reactivity.
2,3-Dichlorophenylpiperazine: Another related compound, used in different applications due to its distinct chemical properties.
Uniqueness
3,3-Dichloro-2-(2,5-dichlorophenyl)prop-2-en-1-yl ethylphosphonate is unique due to its combination of chlorine atoms and a phosphonate group, which confer specific reactivity and potential applications not found in similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile tool in scientific research.
Propiedades
Número CAS |
59149-61-0 |
|---|---|
Fórmula molecular |
C11H10Cl4O3P- |
Peso molecular |
363.0 g/mol |
Nombre IUPAC |
[3,3-dichloro-2-(2,5-dichlorophenyl)prop-2-enoxy]-ethylphosphinate |
InChI |
InChI=1S/C11H11Cl4O3P/c1-2-19(16,17)18-6-9(11(14)15)8-5-7(12)3-4-10(8)13/h3-5H,2,6H2,1H3,(H,16,17)/p-1 |
Clave InChI |
BZUGTQCITBENTC-UHFFFAOYSA-M |
SMILES canónico |
CCP(=O)([O-])OCC(=C(Cl)Cl)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
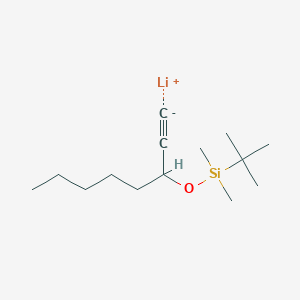
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
![7-[4-(Dimethylamino)phenyl]-3-methoxyhept-2-enoic acid](/img/structure/B14604201.png)
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
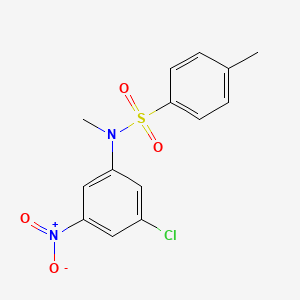
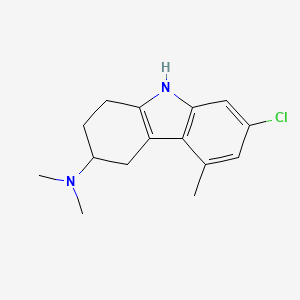
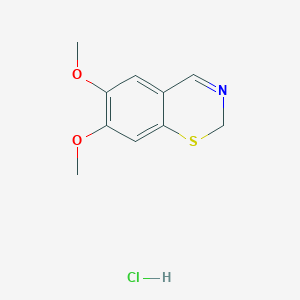
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

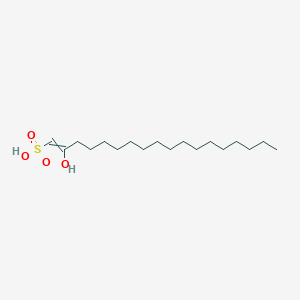
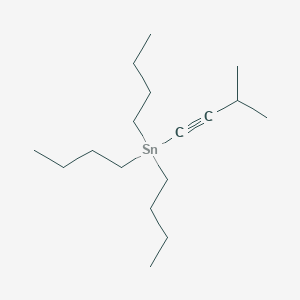
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
